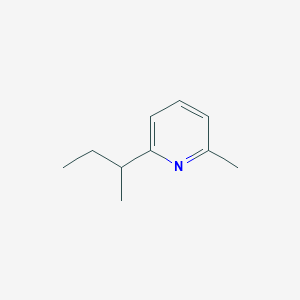
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
“(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a compound that belongs to the class of tetrahydroisoquinolines, which are polycyclic aromatic compounds containing a tetrahydroisoquinoline moiety . The “(S)” in its name indicates that it is the “S” enantiomer of the compound, referring to its specific stereochemistry .
Molecular Structure Analysis
The molecular structure of “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would consist of a tetrahydroisoquinoline core with a carboxylic acid functional group at the 1-position . The specific 3D conformation would depend on the stereochemistry of the compound .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The carboxylic acid group can also participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would depend on its specific structure. Generally, carboxylic acids are polar, can form hydrogen bonds, and are weakly acidic . Tetrahydroisoquinolines are typically stable and relatively nonpolar .Scientific Research Applications
Synthesis and Derivatives
- Alkylation of Amino Acid Derivatives : (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives can be alkylated at the 1-position, leading to the synthesis of various amino-acid derivatives and alkaloids like (+)-corlumine (Huber & Seebach, 1987).
- Novel Synthesis Routes : Efficient routes for synthesizing novel derivatives of this compound have been developed using cycloaddition reactions (Kotha & Banerjee, 2007).
- Functionalization Techniques : Orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved via the Ugi four-component reaction, allowing for diverse structural modifications (Yan, Bai, Xu, & Feng, 2016).
Biologically Active Compounds
- Synthesis of Benzo Analogs : Synthesizing benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (benzoTic), which extend the aromatic system of Tic in various orientations, provides potential for biologically active compounds (Wang & Mosberg, 1995).
- Enantiopure Derivatives : An efficient dynamic kinetic resolution method has been used for the synthesis of enantiopure derivatives, valuable in the creation of nuclear receptor modulators (Forró, Megyesi, Paál, & Fülöp, 2016).
- Diversity-Oriented Synthesis : The Tic unit, a constrained analog of phenylalanine, is integral in peptide-based drugs and various biologically active compounds. Its diversity-oriented synthesis explores multiple methods, including enyne metathesis and Diels-Alder reactions (Kotha, Deodhar, & Khedkar, 2014).
Protection and Activation Techniques
- Use in Nucleophilic Protection and Electrophilic Activation : Carbon dioxide can be used for N-protection and providing an intermediate carbanion stabilizing group in the synthesis of 1-substituted derivatives (Katritzky & Akutagawa, 1986).
- Enzymatic Resolution : Directed dynamic kinetic enzymatic hydrolysis has been utilized to synthesize both enantiomers of certain derivatives with high enantiopurity and good yields (Paál, Liljeblad, Kanerva, Forró, & Fülöp, 2008).
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biochemical networks, this compound could potentially influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Safety and Hazards
Future Directions
The future directions for research on “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would depend on its potential applications. Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, and there is ongoing research into their synthesis, properties, and biological activities .
properties
IUPAC Name |
(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918865 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92932-74-6 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)





